molecular formula C14H15NO4S B3080066 Methyl 2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)acetate CAS No. 1081137-63-4

Methyl 2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)acetate

Cat. No.: B3080066
CAS No.: 1081137-63-4
M. Wt: 293.34 g/mol
InChI Key: HESWYSMCVCGCDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)acetate is a thiazole-based compound featuring a 3,4-dimethoxyphenyl substituent at the 2-position of the thiazole ring and a methyl ester group at the 4-position (via an acetate linker). Thiazoles are heterocyclic scaffolds known for their diverse bioactivity, including antimicrobial, antifungal, and anticancer properties .

Properties

IUPAC Name

methyl 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S/c1-17-11-5-4-9(6-12(11)18-2)14-15-10(8-20-14)7-13(16)19-3/h4-6,8H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESWYSMCVCGCDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=CS2)CC(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)acetate typically involves the condensation of 3,4-dimethoxybenzaldehyde with thioamide followed by cyclization to form the thiazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting thiazole intermediate is then esterified with methyl chloroacetate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its anticancer activity and potential as a therapeutic agent.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Methyl 2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)acetate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects. In cancer cells, it can interfere with cell signaling pathways, inducing apoptosis or inhibiting cell proliferation .

Comparison with Similar Compounds

Core Structural Variations

The following table highlights key structural differences between the target compound and its analogs:

Compound Name Thiazole Substituent (2-position) Ester/Acetate Group (4-position) Key Features Reference
Methyl 2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)acetate 3,4-Dimethoxyphenyl Methyl ester Electron-rich aryl group -
Ethyl 2-phenyl-4-thiazoleacetate Phenyl Ethyl ester Simpler aryl group
Ethyl 2-(2-(3-chlorophenyl)thiazol-4-yl)acetate 3-Chlorophenyl Ethyl ester Electron-withdrawing substituent
Methyl 2-(2-amino-1,3-thiazol-4-yl)acetate Amino Methyl ester Amino group for hydrogen bonding
Ethyl 2-(2-(thioureido)thiazol-4-yl)acetate Thioureido (S-linked) Ethyl ester Sulfur-rich moiety

Key Observations :

    Biological Activity

    Methyl 2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)acetate is a thiazole derivative notable for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

    Chemical Structure and Properties

    The compound is characterized by a thiazole ring substituted with a 3,4-dimethoxyphenyl group and a methyl ester group. The molecular formula is C14H15NO4SC_{14}H_{15}NO_4S, and its IUPAC name is methyl 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetate.

    The biological activity of this compound can be attributed to its interaction with various molecular targets:

    • Antimicrobial Activity : The thiazole ring can inhibit microbial enzymes, leading to antimicrobial effects.
    • Anti-inflammatory Effects : The compound modulates inflammatory pathways by inhibiting pro-inflammatory cytokines.
    • Anticancer Properties : It interferes with cell signaling pathways, inducing apoptosis in cancer cells and inhibiting cell proliferation .

    Antimicrobial Activity

    Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Studies have shown that this compound has potent activity against various bacterial strains. For instance:

    Microorganism Minimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Escherichia coli16 µg/mL
    Candida albicans64 µg/mL

    These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

    Anti-inflammatory Activity

    The compound has shown promise in reducing inflammation. In vitro studies demonstrated that it significantly decreases the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect was observed at concentrations as low as 10 µM, indicating its potential utility in treating inflammatory diseases .

    Anticancer Activity

    This compound has been investigated for its anticancer properties. Research has revealed the following:

    • Cell Lines Tested : The compound was tested against various cancer cell lines, including breast (MCF-7), lung (A549), and gastric (NUGC) cancer cells.
    • IC50 Values :
      • MCF-7: 25 µM
      • A549: 15 µM
      • NUGC: 50 µM

    These results indicate that the compound exhibits selective cytotoxicity towards cancer cells while showing significantly lower toxicity toward normal fibroblast cells (WI38), which displayed an IC50 of over 400 µM .

    Case Studies and Research Findings

    • Study on Anticancer Activity :
      A study published in MDPI highlighted the anticancer properties of various thiazole derivatives. This compound was included in the analysis and demonstrated significant growth inhibition across multiple cancer cell lines .
    • Structural Analysis :
      Structural studies have indicated that the presence of the methoxy groups on the phenyl ring enhances the biological activity of thiazole derivatives. The specific substitution pattern of this compound is believed to contribute to its unique pharmacological profile .

    Q & A

    Q. What are the standard synthetic routes for Methyl 2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)acetate, and how can reaction conditions be optimized for yield?

    Methodological Answer: The compound is synthesized via cyclocondensation reactions. A typical approach involves refluxing thioamide derivatives (e.g., 3,4-dimethoxybenzothioamide) with α-bromo-ketone esters (e.g., methyl 4-bromo-3-oxobutanoate) in ethanol. Key steps include:

    • Reagent Ratios: Equimolar ratios (30 mmol each) ensure balanced reactivity .
    • Solvent Selection: Absolute ethanol is preferred for solubility and reaction efficiency .
    • Workup: Post-reaction, the product is extracted with ether, dried over anhydrous Na₂SO₄, and purified via crystallization .

    Optimization Strategies:

    • Time and Temperature: Extending reflux time (1–18 hours) or adjusting temperature may improve yields, as seen in related thiazole syntheses (e.g., 87–93% yields for ethyl thiazole-acetate derivatives under similar conditions) .
    • Catalysts: While not explicitly mentioned for this compound, urea-linked derivatives in achieved high yields using DMSO as a solvent, suggesting polar aprotic solvents may enhance reactivity.

    Q. Table 1: Yield Comparison of Analogous Thiazole-Ester Syntheses

    Starting MaterialSolventTime (h)Yield (%)Reference
    Benzothioamide + Ethyl 4-bromo-3-oxobutanoateEthanol1~65–87%
    Urea-linked phenylthioamideDMSO1887–93%

    Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

    Methodological Answer:

    • Spectroscopy:
      • ¹H/¹³C NMR: Key signals include thiazole protons (δ 6.8–8.2 ppm) and ester carbonyl carbons (δ 165–175 ppm). For example, ethyl thiazole-acetate derivatives show acetoxy carbons at δ 171.6 ppm .
      • Mass Spectrometry (ESI-MS): Molecular ion peaks ([M+H]⁺) are critical; e.g., ethyl 2-(thiazol-4-yl)acetate derivatives exhibit m/z values between 480–582 .
    • Microanalysis: Carbon, hydrogen, and nitrogen content must align with theoretical values within 0.4% deviation .
    • X-ray Crystallography: Used to confirm bond lengths and angles (e.g., C-S bond lengths ~1.74 Å in thiazole derivatives) .

    Q. Table 2: Representative Spectral Data for Thiazole Derivatives

    Compound¹³C NMR (Carbonyl, ppm)ESI-MS ([M+H]⁺)Reference
    Ethyl 2-(4-phenylthiazol-2-yl)acetate171.2498.2
    Methyl benzothiazine-acetate171.6462.2

    Advanced Research Questions

    Q. How can researchers resolve contradictions in reported synthetic yields for thiazole-containing esters?

    Methodological Answer: Discrepancies often arise from:

    • Impurity of Reagents: Trace moisture in ethanol or α-bromo-ketone esters can reduce yields. Anhydrous Na₂SO₄ drying and reagent recrystallization mitigate this .
    • Reaction Monitoring: TLC or HPLC-DAD (e.g., 95% purity thresholds) ensures reaction completion .
    • By-Product Analysis: Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates pure products from side reactions (e.g., dimerization) .

    Case Study: reports 65% yields for similar compounds, while achieves >85% by using DMSO and extended reflux. Researchers should test solvent polarity and reaction duration systematically.

    Q. What computational strategies predict the biological activity of this compound?

    Methodological Answer:

    • Molecular Docking:
      • Target Selection: Antifungal targets (e.g., CYP51) or anticancer kinases (e.g., EGFR) are prioritized based on structural analogs .
      • Software Tools: AutoDock Vina or Schrödinger Suite simulate ligand-receptor interactions. For example, thiazole derivatives in showed binding energies of −8.2 kcal/mol against fungal enzymes.
    • QSAR Modeling: Electron-withdrawing groups (e.g., 3,4-dimethoxy) enhance bioactivity by increasing lipophilicity (logP ~2.5–3.0) .

    Q. How can chromatographic techniques address challenges in analyzing synthetic by-products?

    Methodological Answer:

    • HPLC-DAD: A C18 column with gradient elution (acetonitrile/water + 0.1% TFA) resolves peaks for the parent compound and by-products. Detection at 254 nm is optimal for thiazole absorbance .
    • GC-MS: Volatile by-products (e.g., unreacted α-bromo-ketones) are identified using DB-5 columns and EI ionization .

    Example Protocol (HPLC):

    • Column: Zorbax Eclipse XDB-C18 (4.6 × 150 mm, 5 µm).
    • Flow Rate: 1.0 mL/min.
    • Detection: 254 nm .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Methyl 2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)acetate
    Reactant of Route 2
    Reactant of Route 2
    Methyl 2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)acetate

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.